(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol (9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol
Brand Name: Vulcanchem
CAS No.: 61441-24-5
VCID: VC21079114
InChI: InChI=1S/C20H16O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-6,8,10,16,20-22H,7,9H2/t16-,20+/m0/s1
SMILES: C1CC2=C(C(C1O)O)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3
Molecular Formula: C20H16O2
Molecular Weight: 288.3 g/mol

(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol

CAS No.: 61441-24-5

Cat. No.: VC21079114

Molecular Formula: C20H16O2

Molecular Weight: 288.3 g/mol

* For research use only. Not for human or veterinary use.

(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol - 61441-24-5

Specification

CAS No. 61441-24-5
Molecular Formula C20H16O2
Molecular Weight 288.3 g/mol
IUPAC Name (9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol
Standard InChI InChI=1S/C20H16O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-6,8,10,16,20-22H,7,9H2/t16-,20+/m0/s1
Standard InChI Key HWHYAMCEKZOBEK-OXJNMPFZSA-N
Isomeric SMILES C1CC2=C([C@@H]([C@H]1O)O)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3
SMILES C1CC2=C(C(C1O)O)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3
Canonical SMILES C1CC2=C(C(C1O)O)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator